6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Overview
Description
The compound “6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine” is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The trimethylsilyl ethynyl group is a common functional group in organic chemistry, often used in synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-[(Trimethylsilyl)ethynyl]pyridine have been synthesized through palladium-catalyzed intramolecular bis-silylation . This involves the reaction of a bromo-pyridine with ethynylbenzene derivatives in the presence of a palladium catalyst .Scientific Research Applications
Synthesis and Characterization
- Regioselectivity in Synthesis : The Schmidt reaction has been employed to explore regioselectivity, leading to the synthesis of pyrano[3,2-b]azepines and isomeric derivatives, showcasing the versatility of related trimethylsilyl compounds in synthesizing complex heterocycles (Požgan, Polanc, & Kočevar, 2002).
- Coupling/Cyclization Processes : Efficient approaches to functionalized 2-substituted furo[3,2-b]pyridines have been developed, utilizing halopyridinols and undergoing coupling/cyclization processes, highlighting the compound's role in facilitating complex chemical transformations (Arcadi, Cacchi, Di Giuseppe, Fabrizi, & Marinelli, 2002).
Molecular and Crystal Structure
- X-ray Diffraction Analysis : Investigations into the molecular and crystal structure of related compounds have provided insights into their symmetry groups and conformational properties, contributing to a deeper understanding of their chemical behavior and potential applications in material science (Jansone, Belyakov, Fleisher, Leite, & Lukevics, 2007).
Novel Synthetic Applications
- Microwave-Activated Synthesis : The synthesis of polysubstituted dihydrofuro[2,3-b]pyridines and dihydropyrano[2,3-b]pyridines via microwave-activated inverse electron demand Diels–Alder reactions demonstrates the efficiency of utilizing trimethylsilyl-substituted compounds in modern synthetic methods, offering a rapid and diverse approach to complex heterocycles (Hajbi, Suzenet, Khouili, Lazar, & Guillaumet, 2007).
Mechanistic Studies
- Quantum Chemistry Studies : Detailed mechanistic studies, including quantum chemical analyses, have been conducted to understand the reaction pathways of trimethylsilyl-ethynyl derivatives. These studies shed light on the complexities of molecular interactions and reaction kinetics, facilitating the design of novel synthetic routes and the development of new materials (Shagun, Medvedeva, & Mareev, 2013).
properties
IUPAC Name |
2-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOSi/c1-16(2,3)8-6-11-9-12-5-4-7-15-13(12)14-10-11/h9-10H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFBUIUTXLKOMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(N=C1)OCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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